

Eosin B: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Eosin B*
Cat. No.: *B7797388*

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An in-depth examination of the chemical properties, and prominent applications of **Eosin B** in biomedical research and drug development, with detailed experimental protocols.

Introduction

Eosin B is a synthetic xanthene dye, characterized by its reddish color.^[1] It is a brominated and nitrated derivative of fluorescein. Widely utilized in histology and various research applications, **Eosin B** serves as a powerful tool for staining and quantifying biological materials. This technical guide provides a comprehensive overview of **Eosin B**, including its chemical identifiers, physicochemical properties, and detailed protocols for its key applications in Hematoxylin and Eosin (H&E) staining and protein quantification. Furthermore, it delves into its emerging role as an antimalarial agent, detailing its mechanism of action. This document is intended for researchers, scientists, and professionals in the field of drug development who seek to leverage the capabilities of **Eosin B** in their work.

Core Chemical Identifiers and Physicochemical Properties

Eosin B is scientifically known as 4',5'-dibromo-2',7'-dinitrofluorescein disodium salt.^[1] Its identification is standardized through its Colour Index (C.I.) and CAS numbers, which are crucial for ensuring the correct substance is used in experimental settings.

Identifier	Value
Colour Index (C.I.) Number	45400
CAS Number	548-24-3
Alternative CAS Number (Spirit Soluble)	56360-46-4
Molecular Formula	C ₂₀ H ₆ Br ₂ N ₂ Na ₂ O ₉
Molecular Weight	624.06 g/mol

The utility of **Eosin B** in various applications is dictated by its physicochemical properties. These properties influence its solubility, stability, and interaction with biological molecules.

Property	Value
Appearance	Very dark purple-red to dark brown solid
Melting Point	275 °C (decomposes)
Solubility in Water	390 g/L at 20°C
Solubility in Ethanol	Soluble
Absorption Maximum (λ _{max})	514 nm, 395 nm
Stability	Stable under normal conditions. Incompatible with strong oxidizing agents.

Key Applications and Experimental Protocols

Eosin B's utility spans across routine histological staining to novel therapeutic applications. The following sections provide detailed protocols for two of its most significant uses and explore its antimalarial properties.

Hematoxylin and Eosin (H&E) Staining

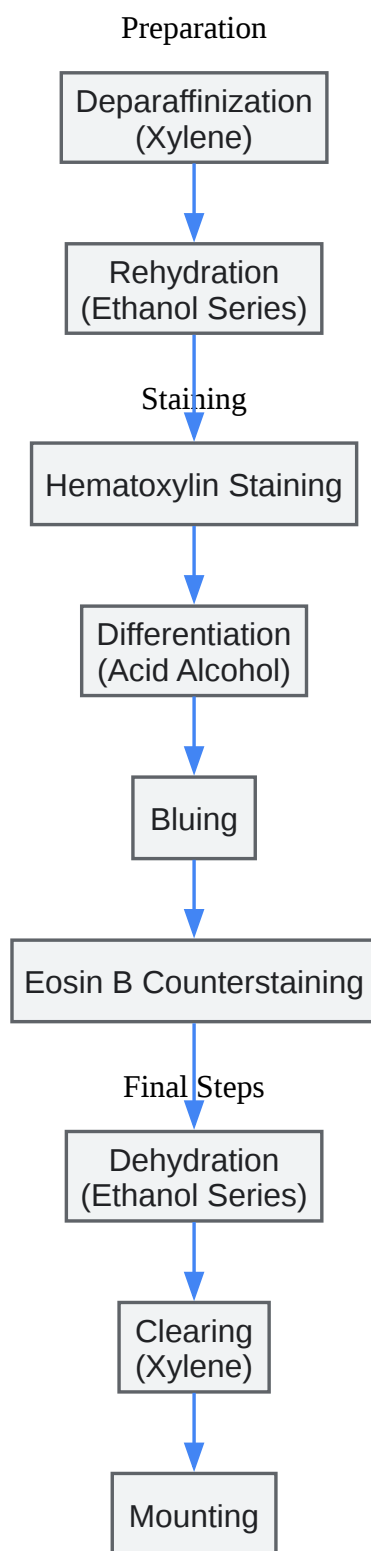
H&E staining is the most widely used staining technique in histology for medical diagnosis and research. In this method, Hematoxylin stains cell nuclei a purplish-blue, while **Eosin B** stains the cytoplasm, connective tissue, and other extracellular substances in varying shades of pink

and red. **Eosin B** is often used interchangeably with the more common Eosin Y, producing a slightly more bluish tint.

This protocol outlines the standard procedure for staining paraffin-embedded tissue sections with Hematoxylin and **Eosin B**.

- Deparaffinization and Rehydration:
 - Immerse slides in two changes of xylene for 5 minutes each.
 - Transfer slides through two changes of 100% ethanol for 3 minutes each.
 - Hydrate slides by sequential immersion in 95% ethanol and 70% ethanol for 3 minutes each.
 - Rinse gently in running tap water for 5 minutes.
- Hematoxylin Staining:
 - Immerse slides in a filtered Hematoxylin solution (e.g., Mayer's or Harris's) for 5-15 minutes, depending on the tissue and stain intensity desired.
 - Rinse in running tap water until the water runs clear.
- Differentiation:
 - Quickly dip the slides in 0.5-1% acid alcohol (1% HCl in 70% ethanol) for a few seconds to remove excess stain.
 - Immediately rinse thoroughly in running tap water.
- Bluing:
 - Immerse slides in a bluing agent (e.g., Scott's tap water substitute or dilute lithium carbonate) for 30-60 seconds until the nuclei turn blue.
 - Rinse in running tap water for 5 minutes.

- **Eosin B Counterstaining:**
 - Immerse slides in a 0.5-1.0% aqueous or alcoholic **Eosin B** solution for 1-3 minutes.
 - Briefly rinse in running tap water to remove excess eosin.
- **Dehydration, Clearing, and Mounting:**
 - Dehydrate the sections by passing them through ascending grades of ethanol (70%, 95%, and two changes of 100%) for 2-3 minutes each.
 - Clear the slides in two changes of xylene for 5 minutes each.
 - Mount a coverslip over the tissue section using a permanent mounting medium.



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H&E Staining Experimental Workflow.

Protein Quantification

Eosin B can be used for the colorimetric determination of protein concentration. The assay is based on the principle that the dye binds to proteins under acidic conditions, resulting in a spectral shift of the dye's absorption maximum. The absorbance of the protein-dye complex, measured between 536-544 nm, is proportional to the protein concentration in the sample.^[2] This method offers an alternative to other common protein assays.

This protocol provides a general framework for protein quantification using **Eosin B**. Optimization may be required depending on the specific protein and sample matrix.

- Reagent Preparation:
 - **Eosin B** Stock Solution: Prepare a 0.01% (w/v) **Eosin B** solution in distilled water.
 - Acidic Solution: Prepare a suitable acidic buffer (e.g., 0.1 M glycine-HCl buffer, pH 2.0-3.0). The optimal pH may need to be determined empirically.^[3]
 - Protein Standards: Prepare a series of protein standards of known concentrations (e.g., 0, 10, 20, 40, 60, 80, 100 µg/mL) using a standard protein like Bovine Serum Albumin (BSA) dissolved in the same buffer as the unknown samples.
- Assay Procedure:
 - Pipette 100 µL of each protein standard and unknown sample into separate test tubes or a 96-well microplate.
 - Add 1.0 mL of the acidic **Eosin B** working solution (a mixture of the stock **Eosin B** and acidic buffer, the ratio of which may require optimization) to each tube/well.
 - Mix thoroughly and incubate at room temperature for 5-10 minutes.
 - Measure the absorbance of each sample at the predetermined optimal wavelength (between 536-544 nm) against a reagent blank (the "0" protein standard).
- Data Analysis:

- Construct a standard curve by plotting the absorbance values of the protein standards against their corresponding concentrations.
- Determine the protein concentration of the unknown samples by interpolating their absorbance values on the standard curve.

Antimalarial Activity

Recent research has highlighted the potential of **Eosin B** as a novel antimalarial agent, particularly against drug-resistant strains of *Plasmodium falciparum*.^{[2][3]} Its mechanism of action is multifaceted, offering several advantages over existing therapies.

The antimalarial effects of **Eosin B** are attributed to several mechanisms:

- **Enzyme Inhibition:** **Eosin B** acts as a non-active-site inhibitor of the bifunctional dihydrofolate reductase-thymidylate synthase (DHFR-TS) enzyme in the parasite.^{[2][3]} It also inhibits other critical enzymes such as glutathione reductase and thioredoxin reductase.^{[2][3]}
- **Membrane Damage:** The compound has been shown to cause extensive damage to the parasite's membranes.^[2]
- **Alteration of Intracellular Organelles:** **Eosin B** can induce changes in the parasite's internal structures.^[2]
- **Redox Cycling:** Preliminary studies suggest that **Eosin B** may also act as a redox cycling compound, which can lead to oxidative stress within the parasite.^[2]

This multi-pronged attack makes it a promising candidate for further development in the fight against malaria.

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